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Compound of Interest

Compound Name: Chloroethane-d5

Cat. No.: B579816

In the landscape of modern drug development and mechanistic research, precision is
paramount. Stable isotope-labeled (SIL) compounds are indispensable tools that provide this
precision, enabling researchers to trace metabolic pathways, quantify analytes with
unparalleled accuracy, and elucidate complex reaction mechanisms. Chloroethane-d5 (Ethyl
chloride-d5), in which all five hydrogen atoms of the ethyl group are replaced with deuterium,
stands as a critical reagent and internal standard. Its utility is derived from its chemical identity
to its non-labeled (protio) analogue, but with a distinct mass signature. This guide provides a
comprehensive overview of the chemical properties, technical specifications, and analytical
protocols pertinent to Chloroethane-d5, designed for the discerning scientist in research and
development.

Molecular Identity and Physicochemical Properties

Chloroethane-d5 is a deuterated isotopologue of chloroethane. It is a colorless gas under
standard conditions, recognized for its high volatility.[1] The complete substitution of hydrogen
with deuterium results in a mass shift of +5 amu (atomic mass units), a fundamental property
exploited in mass spectrometry-based applications.[2][3]

Below is the molecular structure of Chloroethane-d5, illustrating the full deuteration of the
ethyl group.

Caption: Molecular Structure of Chloroethane-d5 (CDsCD:Cl).
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The core physicochemical properties are summarized in the table below for rapid reference.

These specifications are critical for designing experiments, particularly in analytical method

development where volatility and solubility are key parameters.

Property Value Reference(s)
Chemical Formula CDsCD:CI [2][4]
CAS Number 19199-91-8 [2]
Molecular Weight 69.54 g/mol [2][5]
Synonyms Ethyl chloride-d5, 1-cr.1loro- GI5I6]
1,1,2,2,2-pentadeuterioethane
Physical State Gas at STP [1]
Boiling Point ~12.3 °C at 760 mmHg [1]
Melting Point -139 °C [1]
Flash Point -50 °C (-58 °F) [2][3]
Density ~0.953 g/cm?3 (Predicted) N/A

Isotopic Purity

Typically =298 atom % D

[2](3]

Chemical Purity

Typically =98%

[7](8]

The Spectroscopic Profile: A Comparative Analysis

The structural characterization and confirmation of Chloroethane-d5 rely on a suite of

spectroscopic techniques. The most powerful approach is to understand the expected spectral

changes relative to its well-documented non-deuterated counterpart, Chloroethane (CAS: 75-

00-3).

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for confirming isotopic

incorporation. The analysis of Chloroethane-d5 is predicated on a predictable mass shift and

the characteristic isotopic pattern of chlorine.
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o Expected Spectrum of Chloroethane (C2HsCl): The electron ionization (El) mass spectrum of
standard chloroethane displays two molecular ion peaks, [M]* and [M+2]*, at m/z 64 and 66,
respectively.[9] This iconic 3:1 intensity ratio is due to the natural abundance of the 3°Cl
(~75.8%) and 37Cl (~24.2%) isotopes. The base peak is often the ethyl cation [CzHs]* at m/z
29, resulting from the loss of the chlorine radical.[9]

e Predicted Spectrum of Chloroethane-d5 (C2DsCl): For the deuterated analogue, the entire
molecular ion cluster shifts by +5 amu.

o The [M]* peak (containing 3°Cl) is expected at m/z 69.
o The [M+2]* peak (containing 3’Cl) is expected at m/z 71.
o The 3:1 isotopic signature for chlorine will be preserved.

o The primary fragment ion will be the deuterated ethyl cation, [C2Ds]*, at m/z 34. The loss
of DCI (mass 37 for D3>Cl, 39 for D3/Cl) would lead to the ethene-d4 radical cation
[C2Da4]*e at m/z 32.

This predictable mass shift provides an unambiguous confirmation of the compound's identity
and serves as the basis for its use as an internal standard in quantitative mass spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy provides granular detail on the atomic environment
and is used to confirm the positions of deuterium labeling and assess the isotopic purity from a
proton perspective.

e 1H NMR of Chloroethane (CzHsCl): The proton NMR spectrum is simple and characteristic. It
shows a triplet at ~1.49 ppm corresponding to the three methyl (CHs) protons, which are split
by the two adjacent methylene protons (n+1=3). A quartet at ~3.51 ppm corresponds to the
two methylene (CHz) protons, split by the three adjacent methyl protons (n+1=4).[1][10]

o Predicted H NMR of Chloroethane-d5 (C2DsCl): For a sample with 98-99% isotopic purity,
the prominent triplet and quartet will be virtually absent. The spectrum's value lies in what is
not seen. Any residual proton signals would correspond to the small percentage of
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incompletely deuterated species (e.g., CDsCHDCI). The absence of significant proton signals
at ~1.5 and ~3.5 ppm is a primary confirmation of successful deuteration.

e 13C NMR of Chloroethane (CzHsCI): The carbon spectrum shows two distinct signals: one for
the methyl carbon (CHs) at ~18.7 ppm and one for the methylene carbon (CH2Cl) at ~39.9

ppm.[11]

¢ Predicted 13C NMR of Chloroethane-d5 (C2DsCl): The carbon spectrum will also show two
signals, but with two key differences. First, the chemical shifts will be slightly upfield due to
the isotopic effect of the directly attached deuterium atoms. Second, and more importantly,
the signals will be split into multiplets due to C-D coupling (the spin of deuterium, 1=1). The
CDs carbon signal should appear as a 1:3:6:7:6:3:1 septet, while the CD2ClI carbon signal
should appear as a 1:2:3:2:1 quintet. Observing these splitting patterns provides definitive
proof of the label's location.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is used to identify functional groups based on their
vibrational frequencies. The substitution of hydrogen with the heavier deuterium isotope causes
a predictable shift in the stretching frequency of the C-D bond compared to the C-H bond.

e IR Spectrum of Chloroethane (Cz2HsCl): The spectrum is dominated by C-H stretching
vibrations between ~2880-3080 cm~! and C-H bending vibrations from ~1300-1500 cm~1.[8]
A characteristic C-Cl stretching vibration is also observed in the fingerprint region, typically
around 580-780 cm~1.[8]

e Predicted IR Spectrum of Chloroethane-d5 (C2DsCl): The most significant change is the
near-complete disappearance of the C-H stretching bands above 2850 cm~1. They are
replaced by new, strong C-D stretching absorptions at significantly lower wavenumbers,
typically in the 2100-2250 cm~1 region. This is a direct consequence of the increased
reduced mass of the C-D oscillator system. The C-D bending modes will also be shifted to
lower frequencies compared to their C-H counterparts. This clear-cut substitution of bands
provides strong evidence of deuteration.

Quality Control and Purity Assessment
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Trustworthiness: A robust analytical workflow is essential to validate the identity, purity, and
stability of Chloroethane-d5. Every batch must be rigorously tested to ensure it meets the
stringent requirements for research applications. The workflow below outlines a self-validating
system for quality control.

Caption: Quality control workflow for Chloroethane-d5.

Protocol: Determination of Isotopic Purity by GC-MS

This protocol describes a standard method for determining the isotopic purity of a volatile
deuterated compound like Chloroethane-d>5.

Objective: To separate Chloroethane-d5 from any potential volatile impurities and to determine
the relative abundance of all deuterated isotopologues (do to ds) by mass spectrometry.

Instrumentation:
e Gas Chromatograph (GC) with a split/splitless inlet.
e Mass Spectrometer (MS) capable of electron ionization (EI) and full scan acquisition.

e GC Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x
0.25 um) is suitable.

Procedure:

o Sample Preparation: Due to its gaseous nature, Chloroethane-d5 must be handled in a
closed system.

o Use a gas-tight syringe to draw a known volume (e.g., 100 uL) of the gas from the lecture
bottle.[4]

o Inject this into a sealed vial containing a suitable solvent (e.g., 1 mL of methanol or
dichloromethane) to create a dilute solution. This step is critical for reproducibility.

e GC Method Configuration:

o Inlet Temperature: 200 °C.
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[e]

Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column and detector.

(¢]

Injection Volume: 1 pL.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

[¢]

[¢]

Oven Program: Start at 35 °C (hold for 3 minutes) to ensure good peak shape for early-
eluting compounds, then ramp at 10 °C/min to 200 °C.

e MS Method Configuration:

o lonization Mode: Electron lonization (El) at 70 eV.

o Acquisition Mode: Full Scan.

o Scan Range: m/z 25-100. This range covers the parent ions and key fragments of all
potential isotopologues.

o Solvent Delay: Set a delay (e.g., 2 minutes) to prevent the filament from being saturated
by the solvent peak.

o Data Analysis:

o Identify the GC peak corresponding to Chloroethane.

o Extract the mass spectrum across this peak.

o Record the ion intensities for the molecular ion clusters of each potential isotopologue:

do (C2HsCl): m/z 64/66

d1 (C2HaDCI): m/z 65/67

dz2 (Cz2HsD2Cl): m/z 66/68

ds (Cz2H2DsCl): m/z 67/69

da (C2HD4CI): m/z 68/70
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s ds (C2DsCl): m/z 69/71

o Calculate Atom % D: Sum the contributions from each isotopologue, weighted by the
number of deuterium atoms. The formula is: Atom % D = [ (1xZI(d1)) + (2xZI(d2)) +
(3xZI(d3)) + (4xZI(da)) + (5%ZI(ds)) ]/ [ 5 x ZI(do-ds) ] x 100 Where ZI(dx) is the sum of the
intensities of the M and M+2 peaks for that isotopologue. This comprehensive approach
ensures the final reported isotopic purity is accurate and trustworthy.[12]

Applications in Research and Drug Development

The primary utility of Chloroethane-d5 stems from its application as an internal standard (I1S) in
quantitative bioanalysis using Liquid or Gas Chromatography-Mass Spectrometry (LC-MS or
GC-MS).

e Pharmacokinetic (PK) Studies: In drug development, understanding the absorption,
distribution, metabolism, and excretion (ADME) of a drug candidate is crucial.
Chloroethane-d5 can be used as an IS for the quantification of volatile metabolites or
related small molecules in biological matrices like blood or plasma. Because it co-elutes with
the non-labeled analyte and behaves identically during sample extraction and ionization, it
effectively corrects for matrix effects and variability, leading to highly accurate and precise
quantification.

e Environmental Analysis: It is listed as a compound for use in environmental analysis and for
monitoring priority pollutants.[6] Regulatory methods often mandate the use of SIL standards
to correct for losses during sample workup and to ensure accurate quantification of
contaminants in water, soil, or air samples.

¢ Mechanistic Studies: Researchers can use deuterated compounds to probe reaction
mechanisms. The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a
C-H bond, can provide insight into the rate-determining steps of a chemical or enzymatic
reaction.

Safety, Handling, and Storage

Authoritative Grounding: Chloroethane-d5 is an extremely flammable gas and is suspected of
causing cancer.[2][3] All handling must be performed with appropriate engineering controls and
personal protective equipment.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid all sources of
ignition, including sparks, open flames, and hot surfaces.[1] Ground all equipment to prevent
static discharge. As it is supplied as a gas in a lecture bottle, it is best handled using a
vacuum line or a suitable gas regulator.[1][4]

Storage: Store at room temperature in a tightly sealed container, away from light, moisture,
and sources of heat or ignition.[4][6] It is classified under Storage Class 2A for gases.[2]

Personal Protective Equipment (PPE): Safety glasses, flame-retardant laboratory coat, and
appropriate gloves are mandatory. Avoid breathing the gas.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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